molecular formula C22H24ClN3O B2834056 1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 876888-91-4

1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Número de catálogo: B2834056
Número CAS: 876888-91-4
Peso molecular: 381.9
Clave InChI: KWECUZYQEFHBJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a benzodiazole (benzimidazole) moiety. The 4-chlorophenylmethyl substituent at the benzodiazole nitrogen introduces electron-withdrawing effects and lipophilicity, which may impact solubility and biological activity.

Propiedades

IUPAC Name

1-tert-butyl-4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c1-22(2,3)26-14-16(12-20(26)27)21-24-18-6-4-5-7-19(18)25(21)13-15-8-10-17(23)11-9-15/h4-11,16H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWECUZYQEFHBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the 4-chloro-benzyl group: This step involves the alkylation of the benzoimidazole core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the pyrrolidinone ring: This can be accomplished by reacting the intermediate with a suitable lactam precursor under basic conditions.

    Introduction of the tert-butyl group: This final step involves the alkylation of the nitrogen atom in the pyrrolidinone ring with tert-butyl bromide in the presence of a strong base like sodium hydride.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis platforms.

Análisis De Reacciones Químicas

1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the benzoimidazole ring.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the pyrrolidinone ring.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including potential therapeutic agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism of action of 1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituents on the benzodiazole nitrogen, phenyl ring, or pyrrolidinone core.

Substituent Position and Electronic Effects

  • 1-tert-butyl-4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one (CAS 878693-86-8) :
    This isomer substitutes chlorine at the ortho position of the benzyl group (vs. para in the target compound). The ortho substitution may introduce steric hindrance, reducing rotational freedom and altering binding pocket interactions compared to the para-substituted analog .

  • 1-tert-butyl-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one: Replacing the chlorophenylmethyl group with a 4-methoxyphenoxy ethyl chain increases electron-donating capacity (via methoxy) and introduces an ether linkage. The extended alkyl chain may enhance solubility in polar solvents but reduce membrane permeability .

Halogen Substitution and Lipophilicity

  • 1-[(4-fluorophenyl)methyl]-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS 915189-16-1): Fluorine substitution at the para position reduces lipophilicity (XLogP3 = 4.3) compared to chlorine, which typically increases logP. Fluorinated analogs may exhibit improved metabolic stability due to stronger C–F bonds .

Heteroatom and Functional Group Variations

  • 1-tert-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone (CAS 878694-22-5): The ortho-methoxy group on the phenoxyethyl chain creates steric and electronic effects distinct from para-substituted analogs. Predicted properties include a pKa of 4.87 and boiling point of 612.4°C, suggesting moderate acidity and high thermal stability .

Physicochemical and Structural Data Comparison

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key Properties
Target Compound (1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-...pyrrolidin-2-one) 4-chlorophenylmethyl C₂₂H₂₃ClN₃O 380.89 (calc.) High lipophilicity (predicted)
1-tert-butyl-4-[1-(2-chlorobenzyl)-...pyrrolidin-2-one 2-chlorophenylmethyl C₂₂H₂₃ClN₃O 380.89 (calc.) Steric hindrance at ortho position
4-{1-[2-(4-Methoxyphenoxy)ethyl]-...pyrrolidin-2-one 4-methoxyphenoxyethyl C₂₅H₂₉N₃O₃ 419.52 (calc.) Enhanced solubility, electron-donating
1-[(4-fluorophenyl)methyl]-...pyrrolidin-2-one 4-fluorophenylmethyl C₂₂H₂₃FN₃O 364.44 (calc.) XLogP3 = 4.3; lower logP vs. Cl
1-tert-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-...pyrrolidin-2-one 2-methoxyphenoxyethyl C₂₄H₂₉N₃O₃ 407.51 Predicted pKa = 4.87; high boiling point

Implications of Structural Differences

  • Synthetic Accessibility : The tert-butyl group and benzodiazole core are recurrent motifs in medicinal chemistry, suggesting compatibility with modular synthesis routes (e.g., via benzaldehyde intermediates, as in ).
  • Metabolic Stability : Fluorinated analogs may resist oxidative metabolism better than chlorinated derivatives, though direct data are needed .

Actividad Biológica

1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by the following chemical structure and properties:

  • Molecular Formula : C18H22ClN3O
  • Molecular Weight : 333.84 g/mol
  • CAS Number : 66346-04-1

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may exhibit:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to 1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one. For instance, derivatives containing benzodiazole moieties have shown moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against cancer cell lines. For example, one study revealed that benzodiazole derivatives could induce apoptosis in human promyelocytic leukemia cells (HL-60) through the generation of reactive oxygen species (ROS) .

Study 1: Antimicrobial Activity

A series of synthesized benzodiazole derivatives were tested for their antibacterial efficacy. The results indicated that compounds with similar structural features to 1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one exhibited significant inhibition against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Study 2: Cytotoxicity Evaluation

In another investigation focusing on the cytotoxic potential of related compounds, a derivative demonstrated an IC50 value of 12 µM against HL-60 cells. This suggests that modifications in the structure can enhance or reduce the cytotoxic effects .

Comparative Data Table

CompoundActivity TypeTarget Organism/Cell LineIC50/MIC Value
Compound AAntibacterialS. aureus20 µg/mL
Compound BCytotoxicHL-6012 µM
Compound CAntioxidantN/AN/A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.